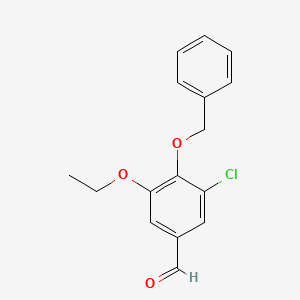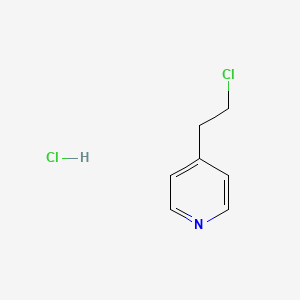
4-(2-Chloroethyl)pyridine hydrochloride
Overview
Description
“4-(2-Chloroethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 85673-15-0 . It is a powder in physical form and has a molecular weight of 178.06 .
Molecular Structure Analysis
The molecular formula of “4-(2-Chloroethyl)pyridine hydrochloride” is C7H9Cl2N . The molecular weight is 178.06 .Physical And Chemical Properties Analysis
“4-(2-Chloroethyl)pyridine hydrochloride” is a powder in physical form . It has a molecular weight of 178.06 .Scientific Research Applications
Catalysis and Reaction Mechanisms :
- 4-(N,N-Dimethylamino)pyridine hydrochloride is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism involves the formation of a transient intermediate that releases the acylation product and regenerates the catalyst (Liu, Ma, Liu, & Wang, 2014).
Chemical Interactions and Kinetics :
- Research on the interaction of dichloromethane with pyridine derivatives, including 4-(dimethylamino)pyridine, demonstrates the formation of methylenebispyridinium dichloride compounds. The reaction kinetics and proposed mechanisms have been studied in depth (Rudine, Walter, & Wamser, 2010).
Synthesis and Molecular Structure :
- The synthesis of new compounds such as tetrathiafulvalene-π-spacer-acceptor derivatives has been achieved using 4-picolyltriphenylphosphonium chloride hydrochloride. These compounds exhibit interesting optical and electrochemical properties (Andreu, Malfant, Lacroix, & Cassoux, 2000).
- Studies on the synthesis and molecular structure of various pyridine hydrochlorides have contributed to understanding the structural characteristics of these compounds (Aliev, Atovmyan, Kataev, & Zalesov, 2007).
Material Science and Photophysical Properties :
- Pyridine hydrochlorides have been used in the synthesis of fluorescent polyimides containing ortho-linked units. These polyimides exhibit high thermal stability and strong fluorescence intensity, highlighting their potential in material science applications (Huang, Wang, Li, Yan, Yeung, Chu, Xu, & Yi, 2012).
Pharmaceutical and Biochemical Research :
- Pyridine derivatives, including 4-(2-chloroethyl)pyridine hydrochloride, are integral in the synthesis of various biochemical compounds. Their role in creating intermediates for pharmaceutical products is crucial (Ma, Chen, Fan, Jia, & Zhang, 2018).
Safety And Hazards
“4-(2-Chloroethyl)pyridine hydrochloride” is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
4-(2-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCBGHNGQBPOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)pyridine hydrochloride | |
CAS RN |
85673-15-0 | |
| Record name | 4-(2-chloroethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


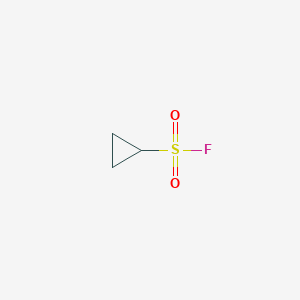
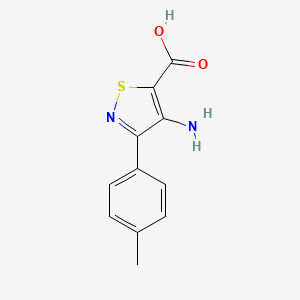
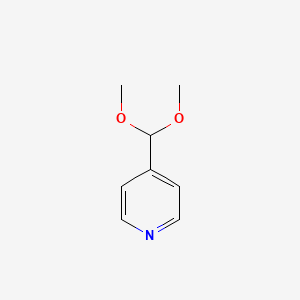

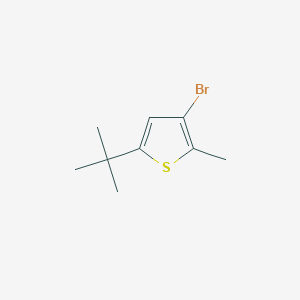

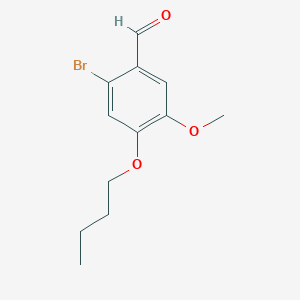

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)

